molecular formula C18H19N B6344034 (Anthracen-9-ylmethyl)(propyl)amine CAS No. 136936-99-7

(Anthracen-9-ylmethyl)(propyl)amine

Cat. No. B6344034
CAS RN: 136936-99-7
M. Wt: 249.3 g/mol
InChI Key: OMPWTBZAWCPZBW-UHFFFAOYSA-N
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Description

Anthracen-9-ylmethyl)(propyl)amine, also known as 9-anthracenemethylaminopropane, is a highly versatile and potent compound that has a wide range of scientific applications. It is a type of heterocyclic amine, and its three-dimensional structure is composed of a nine-membered ring with a methyl group and an amine group attached. This compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Cyclometallation and Complex Formation

One of the prominent applications of anthracen derivatives is in cyclometallation reactions. (Anthracen-9-ylmethyl)(propyl)amine, through its interactions with palladium(II) compounds, enables the formation of novel cyclopalladated organic imines. These compounds are characterized by the activation of the C1-H bond of the anthracen-9-yl group, leading to endocyclic six-membered rings containing a metallated aromatic carbon atom. This process opens pathways to new types of materials with potential applications in catalysis and organic synthesis (Albert et al., 2000).

Sensing Applications

Another significant application is in the development of effective pH sensors. The derivative 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine has shown high chemosensor activity for hydrogen cations. Through spectral investigations, these derivatives have revealed their potential as analogs of “proton sponges,” indicating their high proton affinity and suitability for sensing applications (Tolpygin et al., 2012).

Fluorogenic Chemosensors

The synthesis of new 1-substituted N-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amines has led to the development of benzimidazol-2-amine derivatives with high chemosensing activity towards H+ cations. In neutral media, these derivatives also exhibit selectivity towards Zn2+ and Cd2+ cations. Such fluorogenic chemosensors derived from benzimidazole showcase the role of anthracene derivatives in detecting and quantifying specific ions, contributing to advancements in analytical chemistry and environmental monitoring (Tikhomirova et al., 2017).

Material Science and Nanostructure Formation

Anthracen-9-ylmethyl derivatives have been explored for their ability to form well-ordered micro/nanostructures in different solvents. The solvent polarity can modulate the self-assembly behavior of these compounds, leading to the formation of diverse supramolecular architectures such as nanofibers and nanoflowers. These findings have implications for the design and manipulation of low-molecular-weight organic building blocks for creating functional materials with specific morphologies and properties (Zhang et al., 2016).

Mechanism of Action

Target of Action

(Anthracen-9-ylmethyl)(propyl)amine, also known as 9-APA, is a novel amine compound with potential applications in various fields of research and industry , suggesting that their targets could be related to light-emitting applications.

Mode of Action

These interactions result in the deep-blue emission of the emitter .

Biochemical Pathways

. This suggests that the compound may affect pathways related to these reactions.

Result of Action

. This suggests that the compound may have similar effects.

Action Environment

. This suggests that environmental factors such as atmospheric conditions could potentially influence the action of this compound.

properties

IUPAC Name

N-(anthracen-9-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h3-10,12,19H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPWTBZAWCPZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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